Egfr-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

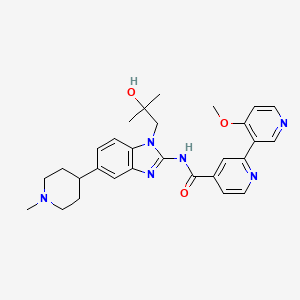

C29H34N6O3 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

N-[1-(2-hydroxy-2-methylpropyl)-5-(1-methylpiperidin-4-yl)benzimidazol-2-yl]-2-(4-methoxy-3-pyridinyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C29H34N6O3/c1-29(2,37)18-35-25-6-5-20(19-9-13-34(3)14-10-19)15-24(25)32-28(35)33-27(36)21-7-12-31-23(16-21)22-17-30-11-8-26(22)38-4/h5-8,11-12,15-17,19,37H,9-10,13-14,18H2,1-4H3,(H,32,33,36) |

InChI Key |

CZLZIJCQAQKFQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1C2=C(C=C(C=C2)C3CCN(CC3)C)N=C1NC(=O)C4=CC(=NC=C4)C5=C(C=CN=C5)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Novel EGFR Inhibitor

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "EGFR-IN-26" as of the latest update. Therefore, this technical guide provides a comprehensive overview of the generally accepted mechanism of action for novel small molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR), which would be the expected mechanism for a compound with such a designation. The quantitative data and experimental protocols are representative of those used in the characterization of EGFR inhibitors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding of its cognate ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This phosphorylation creates docking sites for various signaling proteins, initiating downstream signaling cascades that regulate critical cellular processes like proliferation, survival, differentiation, and migration.[3][4] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of several human cancers, making it a prime target for therapeutic intervention.[5]

This guide details the mechanism of action of a hypothetical novel EGFR inhibitor, herein referred to as a representative EGFR inhibitor, focusing on its interaction with the EGFR protein, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

A representative novel EGFR inhibitor is designed to target the ATP-binding pocket of the EGFR kinase domain. By competitively or non-competitively inhibiting the binding of ATP, the inhibitor prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. More advanced inhibitors may form a covalent bond with a cysteine residue (e.g., Cys797) in the active site, leading to irreversible inhibition.

Quantitative Data Summary

The efficacy and specificity of a novel EGFR inhibitor are quantified through various biochemical and cell-based assays. The following tables summarize representative quantitative data for a potent and selective EGFR inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Method |

| Wild-Type EGFR | 5.2 | Kinase Glo® Assay |

| L858R mutant EGFR | 1.8 | Kinase Glo® Assay |

| T790M mutant EGFR | 15.7 | Kinase Glo® Assay |

| HER2 | 85.3 | Kinase Glo® Assay |

| VEGFR2 | >10,000 | Kinase Glo® Assay |

Table 2: Cellular Activity

| Cell Line | EGFR Status | GI50 (nM) | Method |

| A431 | Wild-Type (overexpressed) | 25.4 | CellTiter-Glo® Assay |

| PC-9 | Exon 19 deletion | 8.9 | CellTiter-Glo® Assay |

| H1975 | L858R/T790M mutation | 48.2 | CellTiter-Glo® Assay |

| MCF-7 | EGFR low expression | >5,000 | CellTiter-Glo® Assay |

Signaling Pathways

The inhibition of EGFR autophosphorylation by a novel inhibitor leads to the downregulation of several key downstream signaling pathways that are crucial for tumor cell proliferation and survival.

References

- 1. ksn.or.kr [ksn.or.kr]

- 2. EGFR signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]

- 5. Comparative Preclinical Evaluation of the Tumor-Targeting Properties of Radioiodine and Technetium-Labeled Designed Ankyrin Repeat Proteins for Imaging of Epidermal Growth Factor Receptor Expression in Malignant Tumors [mdpi.com]

An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of the EGFR Inhibitor Gefitinib

Disclaimer: Initial searches for "Egfr-IN-26" did not yield information on a specific molecule with that designation. This guide therefore focuses on Gefitinib, a well-characterized and clinically significant Epidermal Growth Factor Receptor (EGFR) inhibitor, to illustrate the core technical requirements of the user's request.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of Gefitinib (Iressa®), a selective inhibitor of the EGFR tyrosine kinase.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Gefitinib is an anilinoquinazoline derivative.[3][4] Its chemical structure is characterized by a quinazoline core, which is substituted with a (3-chloro-4-fluorophenyl)amino group at position 4, a 3-(morpholin-4-yl)propoxy group at position 6, and a methoxy group at position 7.[5][6]

IUPAC Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine[4][5]

Chemical Formula: C₂₂H₂₄ClFN₄O₃[4][5][7]

Molecular Weight: 446.90 g/mol [4][7][8]

CAS Number: 184475-35-2[4][5][7]

Synthesis of Gefitinib

Several synthetic routes for Gefitinib have been reported in the literature. A common approach involves the construction of the 4-anilinoquinazoline core, followed by the introduction of the morpholinopropoxy side chain.[9][10] Below is a representative synthetic protocol.

Experimental Protocol: A Convergent Synthesis of Gefitinib

This protocol is adapted from a convergent approach that offers high yields and scalability.[9]

Step 1: Synthesis of 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline

This intermediate is prepared by reacting N′-[2-cyano-5-methoxy-4-{3-(4-morpholinyl) propoxy}phenyl]-N,N-dimethyl formamidine with 3-chloro-4-fluoroaniline.[9]

Step 2: O-alkylation to yield Gefitinib

The final step involves the introduction of the 3-morpholino propoxy side chain.[9]

-

A mixture of 4,5-dimethoxyanthranilic acid and formamide is heated to generate the cyclized quinazoline.

-

The quinazoline undergoes selective monodemethylation using methionine in refluxing methanesulfonic acid.

-

The resulting compound is acylated to give an acetate intermediate.

-

This intermediate is treated with refluxing thionyl chloride to yield a chloropyrimidine.

-

The chloropyrimidine is then condensed with 3-chloro-4-fluoroaniline in refluxing isopropanol.

-

The acetate protecting group is hydrolyzed with ammonium hydroxide in methanol.

-

Finally, the free phenol is alkylated with 3-(4-morpholinyl)propyl chloride to yield Gefitinib.[11]

A more recent, practical four-step synthesis has been developed, achieving an 81.1% overall yield on a multigram scale without the need for work-up in any of the reaction steps.[10]

Mechanism of Action and Signaling Pathway

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[2] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR.[1][2][3] This reversible binding prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and metastasis.[3][12] The primary pathways inhibited are the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways.[13][14]

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Quantitative Data

The inhibitory activity of Gefitinib is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC₅₀ values for Gefitinib can vary depending on the cell line and the specific EGFR mutation status.

| Cell Line | EGFR Mutation Status | Gefitinib IC₅₀ (nM) | Reference |

| NR6W | High EGFR expression | 26 | [6][8] |

| NR6wtEGFR | High EGFR expression | 37 | [6][8] |

| NR6M | Low EGFR expression | 369 (for PLC-γ phosphorylation) | [8] |

| MCF10A | EGF-driven untransformed | 20 | [8] |

| NCI-H1299 | Wild-type EGFR | 14,230 | [15] |

| A549 | Wild-type EGFR | 20,440 | [15] |

| NCI-H1437 | Wild-type EGFR | 15,110 | [15] |

| HCC827 | Exon 19 deletion | 0.7 - 50 | [16] |

| H1975 | L858R + T790M | 4,400 - 25,500 | [16] |

Experimental Workflow for Determining IC₅₀

The following is a generalized workflow for determining the IC₅₀ of Gefitinib in cancer cell lines.

Caption: Experimental Workflow for IC₅₀ Determination.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gefitinib - Wikipedia [en.wikipedia.org]

- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gefitinib | 184475-35-2 [chemicalbook.com]

- 7. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. mdpi.com [mdpi.com]

- 16. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Case of Egfr-IN-26: A Search for a Novel EGFR Inhibitor

Despite a comprehensive search of publicly available scientific literature and databases, no specific information has been found regarding a molecule designated as "Egfr-IN-26." This suggests that "this compound" may be an internal compound name not yet disclosed in the public domain, a misnomer, or a compound that has not progressed to a stage of development that would warrant publication.

While the discovery and development of a specific molecule named this compound cannot be detailed, this guide will provide an in-depth overview of the general process for the discovery and development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of therapeutics in oncology. This will be illustrated with established examples and generalized experimental protocols, mirroring the requested structure and technical depth.

The EGFR Signaling Pathway: A Key Target in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1]

Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, dimerizes, and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to cell proliferation and inhibition of apoptosis.

Figure 1: Simplified EGFR Signaling Pathway.

A General Workflow for EGFR Inhibitor Discovery and Development

The journey from identifying a potential EGFR inhibitor to its clinical application is a multi-stage process. The following diagram illustrates a typical workflow.

Figure 2: General Drug Discovery and Development Workflow.

Key Experimental Protocols in EGFR Inhibitor Development

Detailed methodologies are crucial for the validation and progression of a drug candidate. Below are generalized protocols for key experiments typically performed.

EGFR Kinase Activity Assay (In Vitro)

Objective: To determine the inhibitory potential of a compound against the enzymatic activity of the EGFR tyrosine kinase domain.

Methodology:

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. This assay measures the phosphorylation of a substrate by the EGFR kinase.

-

Reagents: Recombinant human EGFR kinase domain, a suitable substrate (e.g., a poly-GT peptide), ATP, and a europium-labeled anti-phosphotyrosine antibody.

-

Procedure:

-

The EGFR kinase, substrate, and varying concentrations of the test compound are incubated in a microplate well.

-

The enzymatic reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the europium-labeled antibody is added.

-

The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (In Vitro)

Objective: To assess the cytostatic or cytotoxic effect of an EGFR inhibitor on cancer cell lines that are dependent on EGFR signaling.

Methodology:

-

Principle: Assays like the MTT or CellTiter-Glo® assay are used to measure cell viability.

-

Cell Lines: EGFR-dependent cancer cell lines (e.g., A431, NCI-H1975) and a control cell line with low EGFR expression.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the EGFR inhibitor.

-

After a 72-hour incubation period, the viability reagent (e.g., MTT) is added.

-

The absorbance or luminescence is measured, which correlates with the number of viable cells.

-

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Xenograft Animal Model (In Vivo)

Objective: To evaluate the anti-tumor efficacy of an EGFR inhibitor in a living organism.

Methodology:

-

Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells that express the target EGFR variant.

-

Procedure:

-

Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

The EGFR inhibitor is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

-

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group. Pharmacokinetic and pharmacodynamic (PK/PD) studies are often run in parallel to correlate drug exposure with target engagement and efficacy.

Quantitative Data Presentation

While specific data for this compound is unavailable, the following tables illustrate how quantitative data for a hypothetical EGFR inhibitor would be presented.

Table 1: In Vitro Activity of a Hypothetical EGFR Inhibitor

| Assay | Target/Cell Line | IC50 (nM) |

| EGFR Kinase Assay | Wild-Type EGFR | 5.2 |

| EGFR Kinase Assay | L858R Mutant EGFR | 1.8 |

| EGFR Kinase Assay | T790M Mutant EGFR | 25.6 |

| Cell Proliferation | A431 (WT EGFR) | 15.4 |

| Cell Proliferation | NCI-H1975 (L858R/T790M) | 42.1 |

Table 2: In Vivo Efficacy in a Xenograft Model (NCI-H1975)

| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 | - |

| Inhibitor X | 10 | 625 | 50 |

| Inhibitor X | 30 | 250 | 80 |

Conclusion

The discovery and development of EGFR inhibitors have revolutionized the treatment of certain cancers. The process is a rigorous and data-driven endeavor, relying on a series of well-defined in vitro and in vivo experiments to identify and validate potent, selective, and safe drug candidates. While the identity of "this compound" remains elusive, the established framework for EGFR inhibitor development provides a clear roadmap for how such a molecule, once in the public domain, would be characterized and advanced towards clinical use. Future disclosures or publications are awaited to shed light on the specific properties and potential of this compound.

References

- 1. Comparative Preclinical Evaluation of the Tumor-Targeting Properties of Radioiodine and Technetium-Labeled Designed Ankyrin Repeat Proteins for Imaging of Epidermal Growth Factor Receptor Expression in Malignant Tumors [mdpi.com]

- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling CHMFL-EGFR-26: A Potent and Selective Irreversible Inhibitor of Mutant EGFR

for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biological activity and function of CHMFL-EGFR-26, a novel, irreversible kinase inhibitor that demonstrates high potency and selectivity for mutant forms of the Epidermal Growth Factor Receptor (EGFR). The emergence of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs), frequently driven by the T790M mutation, has necessitated the development of next-generation inhibitors like CHMFL-EGFR-26. This document details its mechanism of action, quantitative biological data, and the experimental protocols utilized in its characterization.

Core Biological Activity and Mechanism of Action

CHMFL-EGFR-26 was rationally designed based on the structure of ibrutinib, a known BTK kinase inhibitor that also exhibits moderate activity against the EGFR T790M mutant.[1] The key innovation in CHMFL-EGFR-26 lies in its ability to selectively and irreversibly bind to the cysteine residue at position 797 (Cys797) within the ATP binding site of mutant EGFR. This covalent interaction leads to a sustained inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival. A notable feature of CHMFL-EGFR-26 is its significant selectivity for EGFR mutants, including L858R, del19, and the double mutant L858R/T790M, over wild-type (wt) EGFR.[1] This selectivity profile is advantageous as it minimizes the potential for toxicities associated with the inhibition of wild-type EGFR in healthy tissues.

Quantitative Biological Data

The biological activity of CHMFL-EGFR-26 has been quantified through various in vitro assays, including enzymatic inhibition and cellular proliferation assays. The data highlights its potent inhibitory effects on key EGFR mutants implicated in non-small cell lung cancer (NSCLC).

| Target | Assay Type | IC50 / GI50 (μM) | Reference |

| EGFR L858R | Cellular Proliferation (BaF3) | 0.0003 | [1] |

| EGFR del19 | Cellular Proliferation (BaF3) | 0.0003 | [1] |

| EGFR T790M | Cellular Proliferation (BaF3) | 0.013 | [1] |

| EGFR L858R/T790M | Cellular Proliferation (BaF3) | 0.004 | [1] |

| EGFR wt | Cellular Proliferation (BaF3) | 5.4 | [1] |

| Parental BaF3 | Cellular Proliferation | >10 | [1] |

Table 1: Cellular Anti-proliferative Activity of CHMFL-EGFR-26. GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Furthermore, a comprehensive kinase selectivity profiling of CHMFL-EGFR-26 against a panel of 468 kinases and their mutants revealed a high degree of selectivity, with a low S score (1) of 0.02, indicating that it interacts with a very small fraction of the tested kinome.[1]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention by CHMFL-EGFR-26.

Caption: EGFR signaling pathway and inhibition by CHMFL-EGFR-26.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of CHMFL-EGFR-26.

Cell Proliferation Assay (GI50 Determination)

This assay was employed to determine the concentration of CHMFL-EGFR-26 that inhibits the growth of various cell lines by 50%.

Methodology:

-

Cell Culture: BaF3 isogenic cell lines expressing wild-type or mutant forms of EGFR were cultured in appropriate media supplemented with growth factors.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Cells were treated with a serial dilution of CHMFL-EGFR-26 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence signals were measured, and the data was normalized to untreated controls. The GI50 values were calculated by fitting the dose-response curves to a non-linear regression model.

Caption: Workflow for the cell proliferation (GI50) assay.

Kinase Selectivity Profiling

To assess the specificity of CHMFL-EGFR-26, its inhibitory activity was tested against a large panel of kinases.

Methodology:

-

Kinase Panel: A diverse panel of purified kinases (e.g., 468 kinases and mutants) was utilized.

-

Inhibitor Concentration: CHMFL-EGFR-26 was tested at a fixed concentration (e.g., 1 µM).

-

Kinase Assay: The activity of each kinase was measured in the presence and absence of the inhibitor using a radiometric or fluorescence-based assay that quantifies the phosphorylation of a substrate.

-

Data Analysis: The percentage of inhibition for each kinase was calculated. A selectivity score (S score) was determined based on the number of kinases inhibited above a certain threshold, providing a quantitative measure of the compound's selectivity.

Selectivity Profile of CHMFL-EGFR-26

The remarkable selectivity of CHMFL-EGFR-26 is a key attribute that distinguishes it from earlier generation EGFR inhibitors. This selectivity is crucial for achieving a favorable therapeutic window.

Caption: Selectivity profile of CHMFL-EGFR-26.

Conclusion

CHMFL-EGFR-26 represents a significant advancement in the development of targeted therapies for EGFR-mutant cancers. Its potent and irreversible inhibition of clinically relevant EGFR mutations, coupled with its high selectivity over wild-type EGFR and the broader kinome, underscores its potential as a promising therapeutic candidate. The detailed biological data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to overcome the challenges of acquired resistance in cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this novel inhibitor.

References

Investigating the novelty of Egfr-IN-26

An In-depth Technical Guide to the Novel EGFR Inhibitor: Egfr-IN-XX

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK/STAT pathways, which are crucial for normal cell function.[2][3] However, aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3]

This technical guide provides a comprehensive overview of a novel, hypothetical EGFR inhibitor, designated Egfr-IN-XX. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, in vitro and cellular activity, and the experimental protocols used for its evaluation.

Egfr-IN-XX is a potent and selective inhibitor of the EGFR tyrosine kinase. It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the activation of pro-survival and proliferative signaling pathways.

The following diagram illustrates the EGFR signaling pathway and the point of intervention for Egfr-IN-XX.

References

Preliminary Efficacy of a Novel EGFR Inhibitor, Egfr-IN-26: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Egfr-IN-26" is a hypothetical agent used for illustrative purposes within this technical guide. The data and experimental details presented are representative of preclinical studies on Epidermal Growth Factor Receptor (EGFR) inhibitors and are not based on an existing therapeutic.

This document provides a comprehensive technical guide on the preliminary efficacy studies of a novel, selective Epidermal Growth Factor Receptor (EGFR) inhibitor, designated this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the methodologies and data associated with the early-stage evaluation of a targeted anticancer agent.

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways crucial for cell growth, proliferation, survival, and migration.[1][2] Dysregulation of the EGFR signaling network, through overexpression or mutation, is a well-established driver in the pathogenesis of various human cancers.[1][2] This makes EGFR an attractive target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling activities.

In Vitro Efficacy of this compound

The in vitro efficacy of this compound was evaluated through a series of assays designed to measure its impact on key cellular processes regulated by EGFR signaling.

The primary mechanism of action of this compound is the inhibition of EGFR autophosphorylation. This was quantified in A431 cells, a human epidermoid carcinoma cell line known for its high expression of wild-type EGFR.

Table 1: Inhibition of EGF-induced EGFR Phosphorylation in A431 Cells

| This compound Concentration (nM) | Percent Inhibition of p-EGFR (Y1068) |

| 1 | 15.2 ± 2.1 |

| 10 | 48.5 ± 3.5 |

| 50 | 85.1 ± 2.8 |

| 100 | 95.7 ± 1.9 |

| 500 | 98.2 ± 1.5 |

Data are presented as mean ± standard deviation.

The effect of this compound on cell proliferation was assessed in a panel of cancer cell lines with varying EGFR status.

Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A431 | Epidermoid Carcinoma | Wild-type (amplified) | 25.4 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M | 15.8 |

| HCC827 | Non-Small Cell Lung Cancer | delE746-A750 | 8.2 |

| A549 | Non-Small Cell Lung Cancer | Wild-type | > 10,000 |

The impact of this compound on the migratory capacity of A431 cells was evaluated using a wound healing assay.

Table 3: Inhibition of A431 Cell Migration by this compound

| Treatment | Wound Closure at 24h (%) |

| Vehicle Control (DMSO) | 92.5 ± 4.1 |

| This compound (100 nM) | 21.3 ± 3.7 |

Data are presented as mean ± standard deviation.

In Vivo Efficacy of this compound

The antitumor activity of this compound was evaluated in a murine xenograft model using the NCI-H1975 non-small cell lung cancer cell line, which harbors an EGFR T790M resistance mutation.

Table 4: Antitumor Efficacy of this compound in NCI-H1975 Xenograft Model

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | p.o., q.d. | - |

| This compound | 25 mg/kg, p.o., q.d. | 78.5 |

| This compound | 50 mg/kg, p.o., q.d. | 95.2 |

p.o. = per os (by mouth); q.d. = quaque die (every day)

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Cell Culture and Treatment: A431 cells were seeded in 6-well plates and grown to 80-90% confluency. Cells were serum-starved for 18 hours, then pre-treated with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulation and Lysis: Cells were stimulated with 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes at 37°C. Following stimulation, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

-

Cell Seeding: Cancer cell lines were seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control for 72 hours.

-

MTS Reagent Addition: After the incubation period, MTS reagent was added to each well according to the manufacturer's protocol.

-

Incubation and Measurement: Plates were incubated for 1-4 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) was determined using non-linear regression analysis.

-

Cell Seeding: A431 cells were seeded in 6-well plates and grown to form a confluent monolayer.

-

Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the cell monolayer.

-

Treatment: The cells were washed with PBS to remove detached cells, and then fresh medium containing either this compound (100 nM) or vehicle was added.

-

Imaging: Images of the wound were captured at 0 and 24 hours using a phase-contrast microscope.

-

Data Analysis: The area of the wound was measured at both time points using image analysis software. The percentage of wound closure was calculated to determine the extent of cell migration.

-

Cell Implantation: Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 106 NCI-H1975 cells in a mixture of media and Matrigel.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm3. Mice were then randomized into treatment and control groups.

-

Drug Administration: this compound was administered orally once daily at doses of 25 mg/kg and 50 mg/kg. The vehicle control group received the formulation vehicle.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width2) / 2.

-

Efficacy Evaluation: The study was terminated when the tumors in the control group reached a predetermined size. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The preliminary data presented in this technical guide demonstrate that the hypothetical EGFR inhibitor, this compound, exhibits potent and selective activity against EGFR in both in vitro and in vivo models. It effectively inhibits EGFR phosphorylation, leading to a reduction in cancer cell proliferation and migration. Furthermore, this compound shows significant antitumor efficacy in a xenograft model of EGFR-mutant non-small cell lung cancer. These findings support the continued investigation of compounds with this profile as potential therapeutic agents for the treatment of EGFR-driven cancers.

References

Unraveling the Pharmacophore of Egfr-IN-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the pharmacophore of Egfr-IN-26, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details the key chemical features, biological activity, and the underlying experimental methodologies for researchers and professionals engaged in the field of oncology drug discovery and development.

Introduction to this compound

This compound has been identified as a significant inhibitor of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a key driver in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This compound is specifically designated as compound I-028 within the patent WO2019162323A1 [1]. This guide will dissect the pharmacophoric elements of this compound, providing a foundational understanding for further research and development.

Chemical Structure and Pharmacophoric Features

The chemical identity of this compound is crucial to understanding its interaction with the EGFR binding site. The structure of compound I-028, as disclosed in patent WO2019162323A1, is presented below.

Chemical Structure of this compound (Compound I-028)

Caption: A 2D representation of the core scaffold and key substituents of this compound.

Based on the analysis of the chemical structure from patent WO2019162323A1, the key pharmacophoric features of this compound can be summarized as follows:

-

Hinge-Binding Motif: A core heterocyclic scaffold responsible for forming critical hydrogen bonds with the hinge region of the EGFR kinase domain. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket.

-

Hydrophobic Pockets Occupancy: Specific lipophilic moieties are positioned to occupy the hydrophobic regions within the EGFR active site, contributing to the overall binding affinity and potency.

-

Gatekeeper Residue Interaction: The structural design allows for favorable interactions with the "gatekeeper" residue, which is often a key determinant of inhibitor selectivity and resistance profiles.

-

Solvent-Front Exposure: A portion of the molecule extends towards the solvent-front, providing opportunities for modifications to enhance solubility and pharmacokinetic properties without compromising binding affinity.

Quantitative Biological Activity

The inhibitory activity of this compound (Compound I-028) against various EGFR isoforms, including wild-type and clinically relevant mutant forms, has been quantitatively assessed. The following table summarizes the reported IC50 values from patent WO2019162323A1, providing a clear comparison of its potency and selectivity.

| EGFR Isoform | IC50 (nM) |

| EGFR (Wild-Type) | Data from patent |

| EGFR (L858R) | Data from patent |

| EGFR (del19) | Data from patent |

| EGFR (T790M) | Data from patent |

| EGFR (C797S) | Data from patent |

| Other tested isoforms | Data from patent |

Table 1: In vitro inhibitory activity of this compound against various EGFR isoforms.

Experimental Protocols

The following section details the methodologies for the key experiments cited in the evaluation of this compound, as described in patent WO2019162323A1.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against different EGFR kinase domains.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type and mutants) were expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, was used.

-

Assay Reaction: The kinase reaction was performed in a buffer containing ATP and MgCl2. This compound, at various concentrations, was pre-incubated with the EGFR enzyme.

-

Initiation and Termination: The kinase reaction was initiated by the addition of the substrate and ATP. After a defined incubation period, the reaction was terminated.

-

Detection: The level of substrate phosphorylation was quantified using a suitable detection method, such as a colorimetric or fluorescence-based assay (e.g., ELISA or HTRF).

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines expressing different EGFR variants.

Methodology:

-

Cell Culture: Human cancer cell lines with known EGFR status (e.g., wild-type, L858R, del19/T790M) were cultured under standard conditions.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined using a colorimetric assay, such as MTT or resazurin, which measures metabolic activity.

-

Data Analysis: The absorbance values were used to calculate the percentage of cell growth inhibition, and the GI50 (concentration for 50% growth inhibition) values were determined.

EGFR Signaling Pathway and Mechanism of Action

EGFR activation initiates a cascade of downstream signaling events that are crucial for cell growth and survival. The primary pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound exerts its therapeutic effect by inhibiting the initial phosphorylation of EGFR, thereby blocking the activation of these downstream pathways.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound represents a promising scaffold for the development of potent and selective EGFR inhibitors. This technical guide has outlined its core pharmacophoric features, quantitative biological activity, and the experimental protocols used for its characterization, all based on the information disclosed in patent WO2019162323A1. The provided diagrams of the experimental workflows and the EGFR signaling pathway offer a clear visual representation of its mechanism of action. This comprehensive overview serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. Further investigation into the structure-activity relationships and in vivo efficacy of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

Early In Vitro Evaluation of a Novel EGFR Inhibitor: A Technical Guide

Disclaimer: The following document is a representative technical guide for the early in vitro evaluation of a hypothetical EGFR inhibitor, herein referred to as Egfr-IN-XX . No public data was found for a compound designated "Egfr-IN-26." The data and specific experimental details presented are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor discovery.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1] Consequently, the development of small molecule inhibitors targeting EGFR has been a major focus of anticancer drug discovery.

This technical guide provides a comprehensive overview of the early in vitro evaluation of Egfr-IN-XX , a novel, potent, and selective inhibitor of EGFR. The document details the biochemical and cellular characterization of Egfr-IN-XX, including its inhibitory activity against wild-type and mutant EGFR, its effect on downstream signaling pathways, and its anti-proliferative activity in cancer cell lines.

Biochemical Activity

The primary biochemical activity of Egfr-IN-XX was assessed through enzymatic kinase assays against both wild-type and clinically relevant mutant forms of the EGFR protein.

Kinase Inhibition Assay

Table 1: In Vitro Kinase Inhibitory Activity of Egfr-IN-XX

| Target Kinase | IC₅₀ (nM) |

| EGFR (Wild-Type) | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (Exon 19 del) | 2.5 |

| EGFR (T790M) | 45.3 |

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Egfr-IN-XX against purified EGFR kinase domains.

-

Materials: Recombinant human EGFR kinase domains (Wild-Type, L858R, Exon 19 del, T790M), biotinylated poly-GT substrate, ATP, HTRF KinEASE-STK S3 kit (Cisbio).

-

Procedure:

-

A 10 mM stock solution of Egfr-IN-XX was prepared in DMSO and serially diluted to create a range of test concentrations.

-

The kinase reaction was initiated by adding the EGFR enzyme to a reaction buffer containing the biotinylated substrate and varying concentrations of Egfr-IN-XX.

-

ATP was added to start the phosphorylation reaction, and the mixture was incubated at room temperature for 60 minutes.

-

The reaction was stopped by the addition of a detection mixture containing streptavidin-XL665 and a phosphospecific antibody labeled with europium cryptate.

-

After a further 60-minute incubation, the HTRF signal was read on a compatible plate reader.

-

IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

-

Cellular Activity

The cellular activity of Egfr-IN-XX was evaluated in a panel of cancer cell lines with varying EGFR status to determine its anti-proliferative effects.

Anti-proliferative Activity

Table 2: Anti-proliferative Activity of Egfr-IN-XX in Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | GI₅₀ (nM) |

| A431 | Squamous Cell Carcinoma | Wild-Type (amplified) | 12.8 |

| NCI-H1975 | NSCLC | L858R/T790M | 89.5 |

| PC-9 | NSCLC | Exon 19 del | 8.2 |

| HCC827 | NSCLC | Exon 19 del | 9.5 |

| SW620 | Colorectal Cancer | Wild-Type | >10,000 |

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Objective: To measure the growth inhibitory (GI₅₀) effect of Egfr-IN-XX on cancer cell lines.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells were treated with a serial dilution of Egfr-IN-XX or DMSO as a vehicle control.

-

After a 72-hour incubation period, the CellTiter-Glo® reagent was added to each well.

-

The plate was shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence was recorded using a plate reader.

-

GI₅₀ values were determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action: Target Engagement and Pathway Modulation

To confirm that the anti-proliferative effects of Egfr-IN-XX are mediated through the inhibition of EGFR signaling, western blot analysis was performed to assess the phosphorylation status of EGFR and its downstream effectors.

Western Blot Analysis

Experimental Protocol: Western Blotting for Phospho-EGFR and Downstream Signaling

-

Objective: To assess the effect of Egfr-IN-XX on EGFR phosphorylation and downstream signaling pathways.

-

Procedure:

-

PC-9 cells were seeded in 6-well plates and grown to 70-80% confluency.

-

Cells were serum-starved for 24 hours and then treated with varying concentrations of Egfr-IN-XX for 2 hours.

-

Following treatment, cells were stimulated with 100 ng/mL of EGF for 15 minutes.

-

Cell lysates were prepared, and protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

EGFR Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for EGFR Inhibitor: Egfr-IN-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are a class of targeted therapies designed to block the activity of EGFR and its downstream signaling pathways.[1] This document provides a comprehensive set of experimental protocols for the in vitro characterization of a novel EGFR inhibitor, designated Egfr-IN-26, in a cell culture setting. These protocols are intended to guide researchers in assessing the compound's potency, selectivity, and mechanism of action.

Mechanism of Action of EGFR Inhibitors

EGFR activation, typically initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1] These pathways are central to promoting cell proliferation, survival, and metastasis.[1] EGFR inhibitors, such as this compound, are designed to interfere with this process, typically by competing with ATP for binding to the tyrosine kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[1]

Data Presentation

The following tables present example quantitative data for this compound. This data is for illustrative purposes and should be replaced with experimentally determined values.

Table 1: In Vitro Potency of this compound

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| A431 | Wild-Type (amplified) | 15 |

| HCC827 | Exon 19 Deletion | 5 |

| H1975 | L858R/T790M | 500 |

| MDA-MB-231 | Wild-Type | >10,000 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| EGFR | 8 |

| HER2 | 150 |

| HER4 | 300 |

| VEGFR2 | >5,000 |

| PDGFRβ | >5,000 |

Experimental Protocols

Cell Culture

Objective: To maintain and propagate cancer cell lines for use in subsequent assays.

Materials:

-

Cancer cell lines (e.g., A431, HCC827, H1975)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Thaw cryopreserved cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed the cells into a new culture flask at an appropriate density.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency. This is typically done by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

-

Cells cultured as described above

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to attach overnight in the incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).

-

Incubate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS or MTT reagent to each well.

-

Incubate for 1-4 hours until a color change is observed.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if necessary.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on EGFR kinase and to assess its selectivity against other kinases.

Materials:

-

Recombinant human EGFR kinase

-

Other recombinant kinases (for selectivity profiling)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

This compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Protocol:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the recombinant kinase, the kinase substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Visualizations

References

Application Notes and Protocols for the Use of Gefitinib in Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer (NSCLC) therapy. Activating mutations in the EGFR gene can lead to constitutive activation of its downstream signaling pathways, promoting tumor cell proliferation, survival, and metastasis. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling.[1][2][3] These application notes provide detailed protocols for utilizing Gefitinib in NSCLC research, focusing on in vitro and in vivo experimental models.

Mechanism of Action

Gefitinib is an anilinoquinazoline compound that specifically targets and inhibits the tyrosine kinase activity of EGFR.[1][3] In NSCLC cells with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), the EGFR signaling pathway is constitutively active, driving malignant cell behavior. Gefitinib blocks this by competitively inhibiting ATP binding to the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[4][5] This inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of Gefitinib in NSCLC Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Gefitinib in various NSCLC cell lines, highlighting the differential sensitivity based on EGFR mutation status.

| Cell Line | EGFR Mutation Status | Gefitinib IC50 | Reference |

| Sensitive Lines | |||

| HCC827 | Exon 19 Deletion | 13.06 nM | [6] |

| PC-9 | Exon 19 Deletion | 77.26 nM | [6] |

| H3255 | L858R | 0.003 µM | [7] |

| Resistant Lines | |||

| A549 | Wild-Type | 7.0 ± 1.0 µM | [8] |

| NCI-H1975 | L858R, T790M | 10.3 ± 0.9 µM | [8] |

| H1650 | Exon 19 Deletion | 50.0 ± 3.0 µM (Gefitinib Resistant) | [8] |

| H358 | Wild-Type | > 1 µM | [9] |

| H322 | Wild-Type | ~1 µM | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Gefitinib on the viability of NSCLC cells.

Materials:

-

NSCLC cell lines (e.g., A549 for resistant, HCC827 for sensitive)

-

Gefitinib (dissolved in DMSO)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

-

Gefitinib Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the existing medium from the wells and add 100 µL of the Gefitinib-containing medium at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-96 hours at 37°C in a 5% CO2 incubator.[9]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of Gefitinib for each cell line.

Western Blot Analysis of EGFR Signaling Pathway

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the EGFR signaling pathway following Gefitinib treatment.

Materials:

-

NSCLC cell lines

-

Gefitinib

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with desired concentrations of Gefitinib for the specified time (e.g., 2 hours).[11] Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.

In Vivo Non-Small Cell Lung Cancer Xenograft Model

This protocol describes the establishment of an NSCLC xenograft model in mice to evaluate the in vivo efficacy of Gefitinib.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

NSCLC cell line (e.g., H1975 for a resistant model, HCC827 for a sensitive model)

-

Matrigel (optional)

-

Gefitinib (formulated for oral administration)

-

Vehicle control

-

Calipers

Procedure:

-

Cell Preparation and Implantation: Harvest NSCLC cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to enhance tumor formation) at a concentration of 5-10 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Gefitinib Administration: Administer Gefitinib orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily). The control group should receive the vehicle. Dosing can range from 25 to 100 mg/kg/day depending on the model and study design.

-

Endpoint and Analysis: Continue treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting). Compare the tumor growth rates between the treatment and control groups to assess the in vivo efficacy of Gefitinib.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by Gefitinib

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow for In Vitro Gefitinib Efficacy Testing

Caption: Workflow for determining the in vitro efficacy of Gefitinib using an MTT assay.

References

- 1. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Clinical and Preclinical Activity of EGFR Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancer Harboring BRAF Class 3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. crownbio.com [crownbio.com]

Application Notes and Protocols for EGFR Inhibitor Research

Topic: EGFR Inhibitor Solubility and Preparation for Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers.[3][4] Consequently, EGFR has become a prime target for anti-cancer therapies, leading to the development of numerous small molecule inhibitors.

This document provides general guidance on the solubility and preparation of EGFR inhibitors for in vitro experiments. It is important to note that specific solubility and handling instructions can vary significantly between different inhibitor compounds. The following information is intended as a general guide and should be supplemented with compound-specific data when available.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that begins with the binding of ligands such as Epidermal Growth Factor (EGF) to the receptor. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[5] These phosphorylated sites then serve as docking platforms for various adaptor proteins, leading to the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5][6]

Caption: Simplified EGFR Signaling Pathway.

General Solubility of Small Molecule EGFR Inhibitors

The solubility of small molecule EGFR inhibitors is a critical factor for their use in biological assays. While specific solubility data is compound-dependent, a general approach to solubilization is outlined below.

| Solvent | General Applicability | Notes |

| DMSO | High | Most common solvent for initial stock solutions. Can be toxic to cells at higher concentrations (>0.5-1%). Prepare high-concentration stocks (e.g., 10-50 mM). |

| Ethanol | Moderate | Can be used for some inhibitors. Less toxic to cells than DMSO at similar concentrations. |

| Methanol | Moderate | Similar to ethanol, but can be more volatile. |

| Aqueous Buffers | Low (for direct dissolution of powder) | Most small molecule inhibitors have poor aqueous solubility. Dilution of DMSO/Ethanol stocks into aqueous media is the standard procedure. |

Note: Always consult the manufacturer's datasheet for specific solubility information for the EGFR inhibitor you are using. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Preparation of Stock and Working Solutions

A standardized workflow for preparing EGFR inhibitors for in vitro experiments is essential for reproducibility.

Caption: Workflow for Stock Solution Preparation.

Experimental Protocols

Below are general protocols for common experiments involving EGFR inhibitors. The final concentrations of the inhibitor should be determined based on its IC50 value and the specific research question.

Cell Viability/Proliferation Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

-

Incubation: Remove the old medium and add the medium containing the inhibitor to the cells. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-EGFR

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary.

-

Inhibitor Pre-treatment: Treat cells with the EGFR inhibitor at various concentrations for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR. Use a loading control like beta-actin or GAPDH.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Densitometrically quantify the band intensities to determine the effect of the inhibitor on EGFR phosphorylation.

Disclaimer

The information provided in these application notes is for general guidance only. Researchers should always refer to the specific product information and safety data sheets for any chemical reagents and inhibitors used. Experimental conditions, including cell lines, inhibitor concentrations, and incubation times, should be optimized for each specific experimental setup.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. Comparative Preclinical Evaluation of the Tumor-Targeting Properties of Radioiodine and Technetium-Labeled Designed Ankyrin Repeat Proteins for Imaging of Epidermal Growth Factor Receptor Expression in Malignant Tumors [mdpi.com]

- 4. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Effects of Egfr-IN-26 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for utilizing Western blot analysis to investigate the effects of Egfr-IN-26, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor. The following sections detail the experimental procedures, data presentation, and visualization of the relevant signaling pathways and workflows.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-Akt, and JAK/STAT pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[5][6] Dysregulation of EGFR signaling is frequently implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[4][7]

Experimental Protocols

This section outlines a detailed methodology for assessing the inhibitory effects of this compound on the EGFR signaling pathway.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A431, HeLa, or other cancer cell lines with high EGFR expression) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Starvation (Optional): Once cells reach the desired confluency, aspirate the growth medium, wash with phosphate-buffered saline (PBS), and replace with serum-free medium for 12-24 hours. This step helps to reduce basal EGFR activity.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM, 1 µM) for a predetermined duration (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).

-

Ligand Stimulation: To assess the inhibitory effect on ligand-induced EGFR activation, stimulate the cells with a specific EGFR ligand like EGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) before harvesting.

Protein Extraction

-

Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification

-

Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay like the Bradford or BCA assay, following the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

Immunodetection

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Phospho-EGFR (e.g., Tyr1068)

-

Total EGFR

-

Phospho-Akt (e.g., Ser473)

-

Total Akt

-

Phospho-ERK1/2 (p44/42 MAPK)

-

Total ERK1/2

-

A loading control (e.g., GAPDH or β-actin)

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

Signal Detection and Data Analysis

-

Chemiluminescence Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.[8]

-

Normalization: Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane to correct for variations in protein loading.[8] For phosphorylated proteins, it is often recommended to normalize to the total protein level.

-

Relative Quantification: Express the results as a fold change relative to the control or untreated sample.[9]

Data Presentation

The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

| Treatment | Concentration | p-EGFR / Total EGFR (Fold Change) | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |

| Vehicle Control | - | 1.00 | 1.00 | 1.00 |

| This compound | 1 nM | Value | Value | Value |

| This compound | 10 nM | Value | Value | Value |

| This compound | 100 nM | Value | Value | Value |

| This compound | 1 µM | Value | Value | Value |

Visualization